molecular formula C4H4F2O2 B2712838 (1S)-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 1883301-82-3

(1S)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2712838
CAS No.: 1883301-82-3
M. Wt: 122.071
InChI Key: KMLMOVWSQPHQME-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2-difluorocyclopropane-1-carboxylic acid: is a fluorinated cyclopropane derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclopropane ring significantly alters its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. The stereochemistry of the product is crucial, and specific catalysts or chiral auxiliaries are often employed to ensure the desired (1S) configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by selective fluorination. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1S)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The fluorine atoms in the cyclopropane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1S)-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its role in the design of enzyme inhibitors and receptor modulators.

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of a substrate.

Comparison with Similar Compounds

    2,2-difluorocyclopropane-1-carboxylic acid: Lacks the stereospecific (1S) configuration.

    2-fluorocyclopropane-1-carboxylic acid: Contains only one fluorine atom.

    Cyclopropane-1-carboxylic acid: Does not contain any fluorine atoms.

Uniqueness: The uniqueness of (1S)-2,2-difluorocyclopropane-1-carboxylic acid lies in its stereospecific configuration and the presence of two fluorine atoms. These features impart distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMOVWSQPHQME-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883301-82-3
Record name (1S)-2,2-difluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.